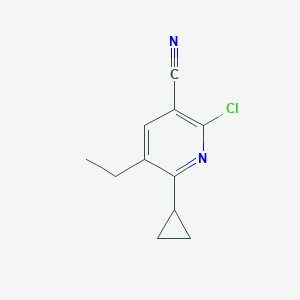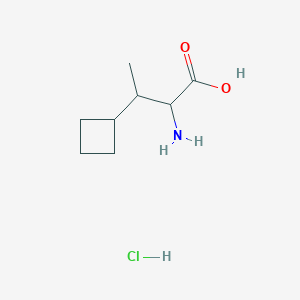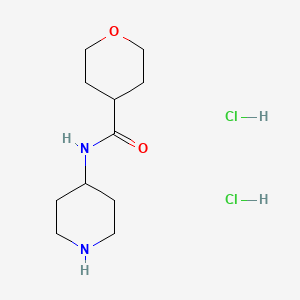
2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H6ClNO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid typically involves the chlorination of pyridine derivatives followed by esterification and carboxylation reactions. One common method involves the chlorination of 2-methylpyridine to form 2-chloro-6-methylpyridine, which is then subjected to esterification with methanol and subsequent carboxylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification with other alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification and Hydrolysis: Acidic or basic conditions can be used for esterification and hydrolysis reactions, with reagents such as sulfuric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Esterification and Hydrolysis: Products include different esters or the corresponding carboxylic acid.
Oxidation and Reduction: Products include oxidized or reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Medicine: The compound may be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-methylpyridine-3-carboxylic acid: A similar compound with a methyl group instead of a methoxycarbonyl group.
2-Chloro-6-methoxypyridine-4-carboxylate: Another derivative with a different substitution pattern on the pyridine ring.
Uniqueness
2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycarbonyl group can participate in various reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H6ClNO4 |
|---|---|
Peso molecular |
215.59 g/mol |
Nombre IUPAC |
2-chloro-6-methoxycarbonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(13)5-3-2-4(7(11)12)6(9)10-5/h2-3H,1H3,(H,11,12) |
Clave InChI |
ZJIOZUMYUXLRMX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=C(C=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)




![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)

![Thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15297679.png)
![2-Azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B15297683.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)
nitrosoamine](/img/structure/B15297695.png)

